molecular formula C5H9NO3 B1317154 1-(Nitromethyl)cyclobutanol CAS No. 344329-87-9

1-(Nitromethyl)cyclobutanol

Cat. No. B1317154
CAS No.: 344329-87-9
M. Wt: 131.13 g/mol
InChI Key: UFRDYBOWVGFYJB-UHFFFAOYSA-N
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Patent
US08541438B2

Procedure details

Under a nitrogen atmosphere, nitromethane (116 mL, 2.14 mol) and sodium ethoxide (2.6 g of 96% pure material, 36 mmol) were sequentially added to a solution of cyclobutanone (50.0 g, 713 mmol) in ethanol (71 mL), and the resulting solution was stirred at room temperature for 4 days. Some of the ethanol was removed under reduced pressure, and water (100 mL) was added. The resulting mixture was extracted with ethyl acetate (3×150 mL). The combined extracts were washed sequentially with water (2×80 mL) and brine (40 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by vacuum distillation under high vacuum at 70° C. to provide 46.1 g of 1-(nitromethyl)cyclobutanol as an orange liquid.
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
71 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([CH3:4])([O-:3])=[O:2].[O-]CC.[Na+].[C:9]1(=[O:13])[CH2:12][CH2:11][CH2:10]1>C(O)C>[N+:1]([CH2:4][C:9]1([OH:13])[CH2:12][CH2:11][CH2:10]1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
116 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
2.6 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
71 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some of the ethanol was removed under reduced pressure, and water (100 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined extracts were washed sequentially with water (2×80 mL) and brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by vacuum distillation under high vacuum at 70° C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
[N+](=O)([O-])CC1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.1 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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